

Preparing Coumarin 153 Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS-153

Cat. No.: B2892545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 153 is a versatile fluorescent dye widely utilized in various scientific disciplines, including chemistry, biology, and materials science.^[1] Its sensitivity to the local environment, particularly polarity, makes it an excellent probe for studying solvent dynamics, microenvironments of complex systems like micelles and polymers, and for biological imaging.^{[1][2]} Proper preparation of stock solutions is crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of Coumarin 153 stock solutions.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the properties of Coumarin 153 is essential for its effective use. Key data is summarized in the tables below.

General Properties

Property	Value	Reference
CAS Number	53518-18-6	[3]
Molecular Formula	C ₁₆ H ₁₄ F ₃ NO ₂	[3]
Molecular Weight	309.28 g/mol	[3]
Appearance	Yellow solid	[3]
Melting Point	164-168 °C	[3]
Solubility	Soluble in ethanol, insoluble in water.	[3]

Spectroscopic Properties

Solvent	λ _{max} (nm)	λ _{em} (nm)	Molar Extinction Coefficient (ε) (M ⁻¹ cm ⁻¹)	Quantum Yield (Φ)	Reference
Ethanol	422	532	~20,000	0.529 ± 0.006	[4][5][6]
Methanol	424	537	Not specified	0.42	[7]
1-Chloropropane	Not specified	Not specified	~20,000	Not specified	[4]
Cyclohexane	Not specified	Not specified	Not specified	0.9	[4]
Water	Not specified	Not specified	Not specified	0.1	[4]

Experimental Protocols

Safety Precautions

Before handling Coumarin 153, it is crucial to review the Safety Data Sheet (SDS).[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8]
- Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing.[8][10]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[8][10]

Preparation of a 1 mM Coumarin 153 Stock Solution in Ethanol

This protocol describes the preparation of a 1 mM stock solution, a common starting concentration for many applications.

Materials:

- Coumarin 153 (solid)
- Ethanol (spectroscopic grade)
- Analytical balance
- Volumetric flask (e.g., 10 mL)
- Spatula
- Weighing paper
- Pipettes
- Vortex mixer or sonicator

Procedure:

- Calculate the required mass of Coumarin 153:

- Molecular Weight (MW) of Coumarin 153 = 309.28 g/mol
- To prepare 10 mL of a 1 mM solution:
 - Mass (g) = 1 mmol/L * 0.010 L * 309.28 g/mol = 0.0030928 g = 3.09 mg
- Weigh the Coumarin 153:
 - Carefully weigh approximately 3.09 mg of Coumarin 153 powder onto weighing paper using an analytical balance.
- Dissolve the Coumarin 153:
 - Transfer the weighed powder into a 10 mL volumetric flask.
 - Add a small amount of ethanol (e.g., 5-7 mL) to the flask.
 - Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
- Bring to Final Volume:
 - Once the solid is completely dissolved, add ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
- Homogenize and Store:
 - Cap the flask and invert it several times to ensure the solution is homogeneous.
 - Transfer the stock solution to a labeled, amber glass vial to protect it from light.
 - Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at room temperature, protected from light.^{[3][11]} The solid compound is stable for at least 2 years when stored at room temperature, protected from light and moisture.^[3]

Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution to the desired concentration for a specific experiment. Common working concentrations for spectroscopic

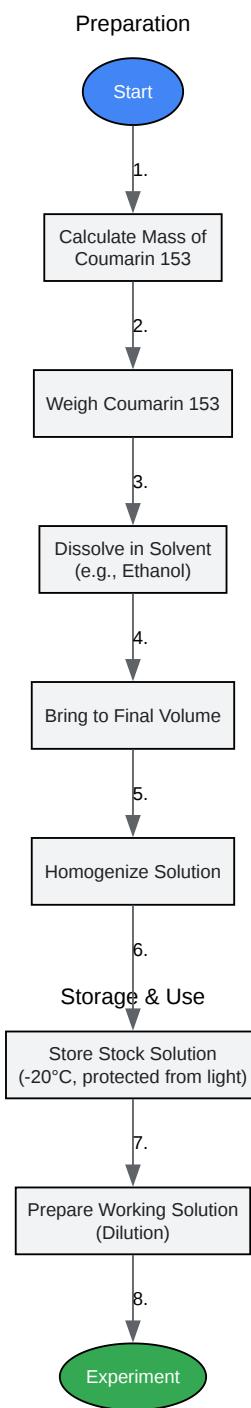
measurements are in the micromolar (μM) range (e.g., 5-10 μM).[\[12\]](#)

Example: Preparation of 1 mL of a 10 μM working solution from a 1 mM stock solution:

Use the dilution equation: $M_1V_1 = M_2V_2$

- $M_1 = 1 \text{ mM}$ (concentration of the stock solution)
- V_1 = Volume of the stock solution to be used
- $M_2 = 10 \mu\text{M} = 0.01 \text{ mM}$ (desired concentration of the working solution)
- $V_2 = 1 \text{ mL}$ (desired final volume of the working solution)

$$V_1 = (M_2V_2) / M_1 = (0.01 \text{ mM} * 1 \text{ mL}) / 1 \text{ mM} = 0.01 \text{ mL} = 10 \mu\text{L}$$

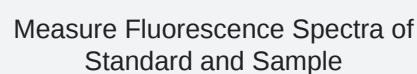
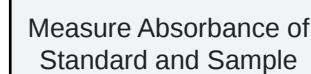

Procedure:

- Pipette 10 μL of the 1 mM Coumarin 153 stock solution into a microcentrifuge tube or a suitable container.
- Add 990 μL of the desired solvent (e.g., ethanol) to the tube.
- Vortex briefly to ensure thorough mixing.

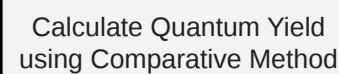
Diagrams

Logical Workflow for Stock Solution Preparation

Workflow for Preparing Coumarin 153 Stock Solution

Protocol for Determining Fluorescence Quantum Yield


Sample Preparation

Spectroscopic Measurement

Data Analysis


```
graph TD; F --> G((Quantum Yield (Φ)))
```

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Coumarin 153 - CAS-Number 53518-18-6 - Order from Chemodex [chemodex.com]
- 4. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum-Classical Vibronic Approaches—Application to Coumarin C153 in Methanol [mdpi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. shop.synthon-chemicals.com [shop.synthon-chemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Preparing Coumarin 153 Stock Solutions: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2892545#preparing-coumarin-153-stock-solutions\]](https://www.benchchem.com/product/b2892545#preparing-coumarin-153-stock-solutions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com